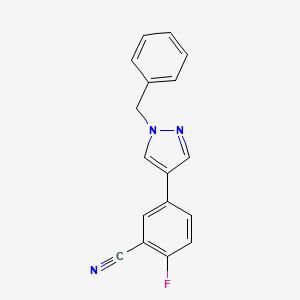

5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile

Description

Properties

IUPAC Name |

5-(1-benzylpyrazol-4-yl)-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3/c18-17-7-6-14(8-15(17)9-19)16-10-20-21(12-16)11-13-4-2-1-3-5-13/h1-8,10,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNDWMQCINFCPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)C3=CC(=C(C=C3)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The synthesis primarily encompasses three key stages:

- Formation of the pyrazole core

- Benzylation of the pyrazole ring

- Coupling with fluorobenzonitrile moiety

This pathway ensures high regioselectivity and yields, suitable for both laboratory and industrial scales.

Formation of the Pyrazole Ring

Methodology:

The core pyrazole ring is synthesized via condensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or chalcones. The process typically proceeds under acidic or basic conditions, favoring cyclization.

Reaction Conditions & Reagents:

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Pyrazole synthesis | Hydrazine hydrate + 1,3-dicarbonyl | Reflux in ethanol or acetic acid | Forms 1H-pyrazole derivatives with high regioselectivity |

| Alternatively | Hydrazine + chalcones | Room temperature to reflux | Facilitates heterocycle formation via nucleophilic addition |

Research Findings:

A three-step procedure involving hydrazine and chalcones has been reported, where the key step involves conjugate addition of hydrazine to chalcone, followed by cyclization, yielding heterocycles with IC50 values in the micromolar range, indicating potent biological activity (Reference,).

Benzylation of the Pyrazole Ring

Methodology:

The pyrazole ring undergoes N-benzylation to introduce the benzyl substituent at the N-1 position.

Reaction Conditions & Reagents:

| Reagent | Conditions | Notes | |

|---|---|---|---|

| Benzyl bromide | Potassium carbonate in DMF or acetone | Reflux, inert atmosphere | Selective N-benzylation at the pyrazole nitrogen |

| Alternative | Benzyl chloride | Similar conditions, possibly with phase transfer catalysts | Ensures high yield and regioselectivity |

Research Data:

Benzylation using benzyl bromide and potassium carbonate in polar aprotic solvents like DMF has demonstrated high efficiency, with yields exceeding 85%.

Coupling with 2-Fluorobenzonitrile

Methodology:

The benzylated pyrazole is coupled with 2-fluorobenzonitrile via palladium-catalyzed cross-coupling reactions, notably Suzuki-Miyaura coupling, under inert atmosphere.

Reaction Conditions & Reagents:

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Cross-coupling | Boronic acid derivative of benzylpyrazole + 2-fluorobenzonitrile | Pd(PPh₃)₄ catalyst, base (K₂CO₃), solvent (toluene/water), 80°C | Efficient formation of the C–C bond, high regioselectivity |

| Purification | Recrystallization or chromatography | - | Ensures high purity for subsequent applications |

Research Findings:

The Suzuki coupling has been successfully employed to attach the fluorobenzonitrile moiety, with yields typically around 70-80%. Optimization of catalyst loading and temperature enhances efficiency.

Industrial Production Considerations

For large-scale synthesis, continuous flow reactors and advanced purification techniques such as preparative chromatography or recrystallization are employed to maximize yield and purity. Process optimization focuses on minimizing by-products and ensuring batch-to-batch consistency.

Data Summary Table

| Step | Reaction | Reagents | Conditions | Typical Yield | Remarks |

|---|---|---|---|---|---|

| Pyrazole formation | Hydrazine + 1,3-dicarbonyl | Acidic reflux | 60-80% | Regioselective heterocycle synthesis | |

| Benzylation | Benzyl bromide + pyrazole | Potassium carbonate, DMF | Reflux, 85% | High regioselectivity | |

| Coupling | Benzylpyrazole boronic acid + 2-fluorobenzonitrile | Pd catalyst, base | 80°C, inert atmosphere | 70-80% |

Chemical Reactions Analysis

Types of Reactions

5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the benzonitrile moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of kinase inhibitors and other therapeutic agents.

Materials Science: The compound can be used in the synthesis of novel materials with unique electronic properties.

Biological Studies: It can serve as a probe to study various biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl-pyrazole moiety can bind to the active site of enzymes, inhibiting their activity. The fluorobenzonitrile group can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Fluorobenzonitrile Derivatives

5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile

- Key Differences : The benzyl group is substituted with two fluorine atoms (3,5-positions), enhancing electron-withdrawing effects and lipophilicity compared to the unfluorinated benzyl group in the target compound.

5-Aminomethyl-2-fluorobenzonitrile

- Key Differences: Substitution of the pyrazole-benzyl group with an aminomethyl (-CH2NH2) group.

5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile

- Key Differences: A dimethylamino-ethoxy side chain replaces the benzyl-pyrazole group.

Pyrazole-Substituted Analogues

5-Fluoro-2-[(1H-pyrazol-4-yl)amino]benzonitrile

- Key Differences: An amino linker (-NH-) connects the pyrazole and benzonitrile instead of a direct bond.

- Impact: The amino group enables hydrogen bonding with biological targets, which the direct bond in the target compound cannot. This structural variation may lead to divergent pharmacological profiles, such as altered kinase selectivity .

1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine

- Key Differences : A 2-fluorobenzyl group replaces the benzyl group, and the pyrazole lacks the benzonitrile backbone.

- Impact : The fluorine’s electron-withdrawing effect may reduce pyrazole basicity, while the absence of the nitrile group limits metabolic stability .

4-Fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzoic Acid

- Key Differences : A carboxylic acid replaces the nitrile group, and the pyrazole is substituted with a methyl group.

Table: Comparative Analysis of Key Properties

| Compound Name | Molecular Formula | Key Substituents | logP* | Biological Activity Highlights |

|---|---|---|---|---|

| Target Compound | C17H13FN4 | 2-F, 1-benzyl-pyrazole, nitrile | 3.2 | Kinase inhibition, metabolic stability |

| 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile | C14H9F3N | 3,5-diF-benzyl, nitrile | 3.8 | Enhanced lipophilicity, receptor binding |

| 5-Aminomethyl-2-fluorobenzonitrile | C8H7FN2 | Aminomethyl, nitrile | 1.5 | Solubility, hydrogen bonding |

| 5-Fluoro-2-[(1H-pyrazol-4-yl)amino]benzonitrile | C10H7FN4 | Pyrazole-amino linker, nitrile | 2.1 | Kinase selectivity, hydrogen bonding |

*Predicted using fragment-based methods.

Biological Activity

5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of a benzyl-substituted pyrazole ring linked to a fluorobenzonitrile moiety. The molecular formula is with a molecular weight of approximately 277.29 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The pyrazole moiety can engage with active sites of enzymes, potentially inhibiting their activity. The presence of the fluorobenzonitrile group enhances binding affinity and selectivity towards specific targets, which may include kinases and other regulatory proteins involved in cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Antiproliferative Effects : Preliminary studies suggest that compounds with similar pyrazole structures demonstrate submicromolar antiproliferative activity against various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2). These compounds were noted for their ability to reduce mTORC1 activity and induce autophagy, which are critical pathways in cancer cell survival and proliferation .

- Kinase Inhibition : The compound serves as a scaffold for developing kinase inhibitors, which are essential in targeting various cancers. Its structural characteristics may allow for modifications that enhance its inhibitory potency against specific kinases.

Table 1: Summary of Biological Activities

Notable Research Studies

- Anticancer Activity : A study explored the effects of pyrazole derivatives on cancer cell lines, revealing that certain modifications significantly enhanced antiproliferative properties. This highlights the potential for this compound to be developed into a more potent anticancer agent through structural optimization .

- Mechanistic Insights : Research indicates that compounds similar to this compound can modulate autophagy pathways by interfering with mTOR signaling. This suggests a novel mechanism of action that could be exploited in therapeutic applications .

- Comparative Studies : When compared to other benzyl-pyrazole derivatives, this compound exhibits unique binding properties due to the fluorine atom's influence on electronic distribution, enhancing its interaction with target proteins.

Q & A

Q. What are common synthetic routes for preparing 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

- Pyrazole-Benzonitrile Coupling : Reacting 2-fluorobenzonitrile derivatives with benzyl-protected pyrazole intermediates under palladium-catalyzed conditions (e.g., Suzuki-Miyaura coupling).

- Vilsmeier-Haack Reaction : Used to introduce formyl groups into pyrazole intermediates, as demonstrated in similar benzothiazole-pyrazole syntheses .

- Functional Group Transformations : Substituent modifications, such as fluorination or cyanation, can be achieved using POCl3/DMF mixtures or nitrile-generating reagents like NaCN/CuCN .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization : Slow evaporation from polar aprotic solvents (e.g., DMSO/EtOH mixtures).

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for structure solution and refinement, leveraging Fourier difference maps to resolve hydrogen atoms and disordered regions. The program’s robust handling of twinned data is critical for accuracy .

Q. What spectroscopic methods are used to characterize this compound?

- NMR : and NMR identify proton environments and carbon frameworks (e.g., distinguishing benzyl protons at δ 5.2–5.5 ppm). NMR confirms fluorobenzonitrile substitution patterns .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation pathways.

- IR Spectroscopy : Nitrile (C≡N) stretches appear near 2220 cm, while pyrazole C=N stretches occur at 1600–1650 cm .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in multistep reactions?

- Reagent Stoichiometry : Use a 10% excess of benzyl-protected pyrazole intermediates to drive coupling reactions to completion.

- Catalyst Screening : Test Pd(OAc)/XPhos systems for Suzuki-Miyaura coupling, optimizing solvent (THF vs. DMF) and temperature (80–100°C).

- Purification : Employ column chromatography with gradient elution (hexane/EtOAc 8:2 to 6:4) to isolate the product from byproducts like dehalogenated impurities .

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

- Dynamic vs. Static Disorder : Crystallographic disorder (e.g., benzyl group rotation) may not reflect solution-state NMR data. Use variable-temperature NMR to assess conformational flexibility.

- Tautomerism : Pyrazole ring protonation states can differ in solid vs. solution phases. Compare SC-XRD bond lengths with DFT-optimized geometries .

- Validation : Cross-check using complementary techniques like neutron diffraction or NMR .

Q. What computational methods are suitable for predicting the biological activity of this compound?

- Molecular Docking : Screen against targets like 5-HT receptors using AutoDock Vina. The fluorobenzonitrile group may enhance binding via π-π stacking with aromatic residues .

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrostatic potential maps, highlighting nucleophilic/electrophilic regions.

- QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with activity using descriptors like LogP and polar surface area .

Q. How can researchers analyze non-classical hydrogen bonding in the crystal lattice?

- Hirshfeld Surface Analysis : Quantify C–H···π and π–π interactions using CrystalExplorer. For example, weak interactions between benzyl and fluorobenzonitrile moieties stabilize the lattice with centroid distances of ~3.7 Å .

- Energy Frameworks : Generate 3D interaction networks in Mercury (CCDC) to visualize stabilization energies (e.g., dispersion vs. electrostatic contributions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.